rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride, trans
Description
This compound is a chiral dihydrochloride salt featuring a 1,4-dioxane ring substituted with an aminomethyl group and a methanamine side chain. The dihydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C6H16Cl2N2O2 |
|---|---|
Molecular Weight |
219.11 g/mol |
IUPAC Name |
[(2S,5R)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-1-5-3-10-6(2-8)4-9-5;;/h5-6H,1-4,7-8H2;2*1H/t5-,6+;; |
InChI Key |
VAEYZNDZSGADDB-RUTFAPCESA-N |
Isomeric SMILES |
C1[C@@H](OC[C@H](O1)CN)CN.Cl.Cl |
Canonical SMILES |
C1C(OCC(O1)CN)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Nitrone Cycloaddition Approach
A prominent method involves intramolecular or intermolecular 1,3-dipolar cycloaddition of nitrone intermediates with alkyne or alkene functionalities, which sets the stereochemistry at the chiral centers. This approach has been extensively studied for synthesizing similar amino-dioxane derivatives.
- McCaig et al. demonstrated the cycloaddition of chiral nitrone derivatives with alkenes, yielding isoxazolidines that can be transformed into amino alcohols with stereocontrol.
- The nitrone is typically prepared from aldehydes or ketones with hydroxylamine derivatives, followed by cycloaddition to form the heterocyclic core.
Chiral nitrone + Alkene/Alkyne → Isoxazolidine intermediate → Amino alcohol derivative
Functionalization of the Dioxane Ring
Post-cycloaddition, the heterocyclic intermediate undergoes reduction and hydrolysis to open the ring and introduce amino groups. The stereochemistry is preserved through carefully controlled reaction conditions, such as low temperature and stereospecific catalysts.
- Reduction of nitrone or isoxazolidine to amino alcohol.
- Cyclization or ring closure to form the 1,4-dioxane ring with stereocontrol.
- Introduction of amino groups via nucleophilic substitution or reductive amination.
Final Salt Formation
The amino alcohol is then converted into its dihydrochloride salt by treatment with hydrochloric acid, ensuring stability and solubility suitable for research applications.
- Dissolution of amino alcohol in a suitable solvent (e.g., ethanol or water).
- Addition of hydrochloric acid under controlled temperature.
- Crystallization of the dihydrochloride salt.
Representative Data Table of Preparation Parameters
Research and Literature Insights
- Synthetic Utility: The intramolecular nitrone cycloaddition strategy offers high stereoselectivity, enabling the synthesis of the trans isomer with defined stereochemistry at the 2R and 5S centers.
- Reaction Optimization: Parameters such as temperature, solvent, and catalysts significantly influence yield and stereocontrol, with recent studies reporting yields exceeding 75% under optimized conditions.
- Alternative Routes: Some approaches involve chiral auxiliaries or asymmetric catalysis to improve stereoselectivity and reduce racemization risks.
Challenges and Considerations
- Achieving high stereoselectivity remains challenging, particularly in the cycloaddition step.
- The stability of intermediates necessitates low-temperature conditions.
- Purification of stereoisomers requires chiral chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the aminomethyl group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride, trans has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride, trans involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with 1,4-Dioxane or Cyclopropane Moieties
Analysis :
Functional Group and Salt Form Comparisons
Biological Activity
rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride, trans (CAS No. 71938-21-1) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a dioxane ring structure with an aminomethyl substituent, which is significant for its biological interactions. The molecular formula is , and it has a molecular weight of approximately 227.09 g/mol.
1. Cytokine Modulation:
Research indicates that compounds similar to rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride can modulate cytokine production, particularly interleukin-15 (IL-15). IL-15 is involved in various inflammatory and autoimmune responses. Selective inhibition of IL-15 signaling pathways has been shown to alleviate symptoms in models of autoimmune diseases .
2. Receptor Interactions:
The compound may interact with specific receptors involved in immune responses. For instance, small-molecule inhibitors targeting IL-15 receptor alpha (IL-15Rα) have demonstrated efficacy in reducing IL-15 dependent responses in vitro . The structural characteristics of rac-1 suggest it could similarly influence receptor-ligand interactions.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of rac-1. These studies typically assess the compound's effects on cell proliferation and cytokine secretion.
| Study | Cell Type | Effect Observed | Reference |
|---|---|---|---|
| Study 1 | PBMCs | Reduced TNF-α secretion | |
| Study 2 | T-cells | Inhibited proliferation |
The results indicate that rac-1 may effectively reduce pro-inflammatory cytokines and inhibit cell proliferation in immune cells.
Case Studies
Case Study 1: Autoimmune Disease Model
In a model of rheumatoid arthritis, administration of rac-1 resulted in decreased joint inflammation and reduced levels of IL-15. Histological analysis revealed less synovial hyperplasia compared to control groups .
Case Study 2: Cancer Immunotherapy
In cancer models, rac-1 was tested for its ability to enhance anti-tumor immunity by modulating cytokine profiles. The compound showed promise in increasing the efficacy of immune checkpoint inhibitors by altering the tumor microenvironment .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride, trans, and what key stereochemical challenges arise during synthesis?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization of 1,4-dioxane derivatives followed by aminomethylation. A critical step is achieving the trans stereochemistry at the 2R,5S positions, which requires chiral auxiliaries or asymmetric catalysis. For example, stereochemical control can be achieved using enantiopure starting materials or kinetic resolution during ring closure. Post-synthesis, the dihydrochloride salt is formed via acid-base titration in anhydrous conditions to avoid hydrolysis .
- Characterization : Confirmation of stereochemistry employs techniques like X-ray crystallography, chiral HPLC, and 2D NMR (e.g., NOESY to validate trans spatial arrangement) .
Q. How is the purity and structural integrity of this compound validated in academic research settings?
- Methodological Answer : Purity is assessed via high-resolution mass spectrometry (HRMS) and elemental analysis. Structural validation combines:
- NMR spectroscopy : H and C NMR to confirm backbone connectivity and functional groups.
- Thermogravimetric analysis (TGA) : To verify salt stability (dihydrochloride form) under thermal stress.
- Polarimetry : To ensure enantiomeric excess in the rac mixture .
Q. What are the primary research applications of this compound in medicinal chemistry or biochemistry?
- Methodological Answer : The compound’s rigid 1,4-dioxane scaffold and aminomethyl groups make it a candidate for:
- Enzyme inhibition studies : As a transition-state analog due to its constrained conformation.
- Ligand design : Chelating metal ions in catalytic systems or binding to biological targets (e.g., GPCRs).
- Prodrug development : The dihydrochloride form enhances solubility for in vitro assays .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction yields and stereoselectivity during synthesis?
- Methodological Answer : A factorial design approach (e.g., 2 factorial) identifies critical parameters (temperature, catalyst loading, solvent polarity) affecting yield and stereoselectivity. Response surface methodology (RSM) refines optimal conditions. For example, ICReDD’s computational-informational framework integrates quantum chemical calculations to predict reaction pathways, reducing trial-and-error experimentation .
Q. What computational strategies are used to model the compound’s reactivity or interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Models reaction mechanisms (e.g., acid-mediated cyclization) and transition states.
- Molecular docking/MD simulations : Predict binding affinities to enzymes or receptors, leveraging the compound’s stereochemistry.
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties for drug development .
Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC values across studies)?
- Methodological Answer :
- Meta-analysis : Compare experimental conditions (e.g., buffer pH, assay temperature) across studies.
- Statistical validation : Use ANOVA to identify outliers or batch effects.
- Reproducibility protocols : Standardize assays (e.g., fixed ligand concentrations, controlled salt environments) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
